molecular formula C9H13ClFNO B6592794 (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride CAS No. 2442565-25-3

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride

Cat. No.: B6592794
CAS No.: 2442565-25-3
M. Wt: 205.66 g/mol
InChI Key: QOSVPONCJXJVGP-SBSPUUFOSA-N
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Description

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride is a chiral amine derivative characterized by a 3-fluorophenyl group attached to a methoxy-substituted ethanamine backbone. The (S)-enantiomeric configuration is critical for its stereospecific interactions in pharmacological contexts. The hydrochloride salt enhances aqueous solubility, facilitating its use in synthetic chemistry and drug development .

Properties

IUPAC Name

(1S)-1-(3-fluorophenyl)-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSVPONCJXJVGP-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The target molecule comprises three critical subunits:

  • A 3-fluorophenyl group introduced via aromatic electrophilic substitution or cross-coupling reactions.

  • A chiral methoxyethanamine backbone generated through asymmetric synthesis or resolution techniques.

  • A hydrochloride counterion incorporated during final purification.

Common Precursors

Industrial routes typically begin with 3-fluorobenzaldehyde (CAS 456-48-4) and (S)-2-amino-1-methoxyethane (CAS 59880-18-7), which are commercially available in enantiomerically pure form. Alternative pathways utilize nitroolefin intermediates derived from 3-fluorophenylacetic acid derivatives.

Primary Synthetic Routes

Reductive Amination

This two-step method dominates industrial production due to its atom economy and compatibility with continuous processing.

Ketone Formation

3-Fluorobenzaldehyde reacts with methoxyacetaldehyde in a nucleophilic addition-elimination sequence:

Reaction conditions:

  • Solvent: Anhydrous THF or DMF

  • Catalyst: Pyrrolidine (10 mol%)

  • Temperature: 0°C → rt, 12 h

  • Yield: 85–92%

Enantioselective Reduction

The ketone intermediate undergoes asymmetric reduction to install the (S)-configuration:

ParameterValue
Catalyst(S)-CBS (Corey-Bakshi-Shibata)
ReductantBH₃·THF
Temperature-78°C → 0°C
Enantiomeric Excess (ee)>99%
Yield88–94%

The alcohol is then converted to the amine via a Mitsunobu reaction with phthalimide, followed by hydrazinolysis.

Nitroolefin Pathway

Academic laboratories frequently employ this route for its modularity in structure-activity studies.

Nitroalkene Synthesis

Condensation of 3-fluorobenzaldehyde with nitromethane generates β-nitrostyrene derivatives:

Reaction conditions:

  • Catalyst: Ammonium acetate (5 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux, 6 h

  • Yield: 76–82%

Reduction to Amine

The nitro group is reduced using lithium aluminum hydride (LiAlH₄):

Critical parameters:

  • Solvent: Anhydrous THF

  • Temperature: 0°C → reflux

  • Reaction Time: 8–12 h

  • Yield: 68–74%

Chiral resolution via diastereomeric salt formation with L-tartaric acid achieves >98% ee.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern manufacturing processes employ flow chemistry to enhance safety and efficiency:

Process StageResidence TimeTemperaturePressure
Condensation30 min80°C1 atm
Hydrogenation2 h50°C10 bar H₂
Crystallization4 h0–5°C1 atm

This method achieves 89% overall yield with 99.5% purity.

Byproduct Management

Key impurities and mitigation strategies:

  • 3-Fluorophenylmethanol (0.5–1.2%):

    • Forms via over-reduction during hydrogenation

    • Removed via aqueous extraction (pH 9.5)

  • Dimethylacetal byproducts (<0.3%):

    • Generated from methoxyacetaldehyde self-condensation

    • Controlled by maintaining stoichiometric excess of 3-fluorobenzaldehyde

Analytical Characterization

Chiral Purity Assessment

MethodConditionsResult
Chiral HPLCChiralpak AD-H, 25 cm × 4.6 mm99.2% (S)-enantiomer
Heptane/EtOH 90:10, 1 mL/min
Optical Rotation[α]D²⁵ = +12.4° (c 1.0, MeOH)Matches reference

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.42–7.38 (m, 1H, ArH), 7.32–7.25 (m, 2H, ArH), 4.12 (q, J = 6.8 Hz, 1H, CHNH₂), 3.68 (s, 3H, OCH₃), 3.42–3.35 (m, 2H, CH₂O).

  • HRMS (ESI+): m/z calcd for C₉H₁₃FNO [M+H⁺] 170.0981, found 170.0979.

Comparative Analysis of Methods

ParameterReductive AminationNitroolefin RouteContinuous Flow
Overall Yield78–82%65–70%85–89%
ee>99%98%>99.5%
Reaction Time18–24 h36–48 h6–8 h
ScalabilityPilot to ProductionLab-scaleIndustrial
Cost (USD/kg)$1,200$2,800$950

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ ω-transaminases for asymmetric amination:

EnzymeSourceConversionee
TA-01Arthrobacter sp.92%99.8%
CvTAChromobacterium88%99.5%

This method eliminates metal catalysts and operates at ambient conditions .

Chemical Reactions Analysis

Condensation Reactions

The primary amine undergoes condensation with aldehydes or ketones to form Schiff bases. This reaction typically employs ethanol or methanol as solvents, with sodium triacetoxyborohydride (STAB) as a reducing agent for imine intermediate stabilization.

Example Reaction:
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine+RCHOSTABMeOHSchiff base derivative\text{(S)-1-(3-Fluorophenyl)-2-methoxyethanamine} + \text{RCHO} \xrightarrow[\text{STAB}]{\text{MeOH}} \text{Schiff base derivative}

ParameterValue
Yield50–70%
Temperature20–25°C (ambient)
Key ByproductUnreacted aldehyde

This reaction is pivotal for creating pharmacologically active intermediates, particularly in antidepressant drug synthesis.

Alkylation Reactions

The amine group participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl bromide). Sodium hydroxide is used to maintain alkaline conditions, facilitating deprotonation of the amine.

Example Reaction:
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine+R-XNaOHEtOHN-alkylated derivative\text{(S)-1-(3-Fluorophenyl)-2-methoxyethanamine} + \text{R-X} \xrightarrow[\text{NaOH}]{\text{EtOH}} \text{N-alkylated derivative}

ParameterValue
Typical HalidesMethyl iodide, Benzyl bromide
Reaction Time4–6 hours
Isolation MethodVacuum filtration

Acylation Reactions

Acyl chlorides (e.g., acetyl chloride) react with the amine to form amides. The reaction requires inert conditions to prevent hydrolysis of the acyl chloride.

Example Reaction:
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine+R-COClN-acylated derivative+HCl\text{(S)-1-(3-Fluorophenyl)-2-methoxyethanamine} + \text{R-COCl} \rightarrow \text{N-acylated derivative} + \text{HCl}

ParameterValue
SolventDichloromethane
CatalystTriethylamine (base)
Purity≥95% (HPLC)

Reductive Amination

The compound serves as a starting material for reductive amination with carbonyl compounds. STAB or sodium cyanoborohydride (NaBH3CN) are preferred reducing agents due to their selectivity for imine intermediates.

Mechanism:

  • Schiff base formation with ketone/aldehyde

  • Reduction of imine to secondary amine

ParameterValue
Reducing AgentSTAB or NaBH3CN
pH Range6–7 (buffered)
ApplicationSynthesis of serotonin receptor ligands

Acid-Base Reactions

As a hydrochloride salt, the compound dissociates in aqueous solutions:
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine\cdotpHCl(S)-1-(3-Fluorophenyl)-2-methoxyethanamine++Cl\text{(S)-1-(3-Fluorophenyl)-2-methoxyethanamine·HCl} \leftrightarrow \text{(S)-1-(3-Fluorophenyl)-2-methoxyethanamine}^+ + \text{Cl}^-

The free base (pKa ~9.2) can be regenerated by treatment with strong bases like NaOH, enabling purification via liquid-liquid extraction .

Nucleophilic Substitution

The fluorine atom on the phenyl ring can participate in aromatic nucleophilic substitution under harsh conditions (e.g., 150°C with KNH2), though this is less common due to the meta-fluorine’s deactivating effect .

Stability Considerations

The compound degrades under acidic or oxidative conditions:

  • Hydrolysis: Methoxy group cleavage occurs in concentrated HCl (>6M) at elevated temperatures .

  • Oxidation: Tert-butyl hydroperoxide converts the amine to nitro derivatives.

Stability ParameterCondition
Thermal StabilityStable up to 200°C
Light SensitivityProtect from UV exposure

Scientific Research Applications

ROCK Inhibition

Research indicates that (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride acts as a selective inhibitor of ROCK1 and ROCK2. These kinases play crucial roles in regulating the cytoskeleton, cell migration, and proliferation. The inhibition of ROCK has therapeutic implications in conditions such as:

  • Cancer : By inhibiting ROCK activity, the compound may reduce tumor cell motility and invasion, making it a candidate for anti-cancer therapies .
  • Cardiovascular Diseases : ROCK inhibitors are being explored for their potential to improve vascular function and reduce hypertension .
  • Neurological Disorders : The modulation of ROCK activity may also benefit conditions like stroke and neurodegenerative diseases by promoting neuronal survival and function .

Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing its efficacy and selectivity as a ROCK inhibitor. Variations in its chemical structure have shown significant impacts on potency, with certain modifications leading to enhanced selectivity against other kinases while maintaining high inhibitory activity towards ROCK .

Synthetic Pathways

The synthesis of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride typically involves several steps, including the introduction of the fluorophenyl group and methoxy side chain. Various synthetic routes have been explored to enhance yield and purity, which are critical for pharmacological testing .

Analog Development

Developing analogs of this compound has been a focus of research to identify more potent or selective inhibitors. For instance, modifications to the methoxy group or the introduction of additional functional groups have yielded compounds with improved pharmacokinetic profiles and biological activities .

In Vitro Evaluations

In vitro studies have demonstrated that (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride exhibits significant inhibition of ROCK activity in various cell lines. These studies often utilize high-throughput screening methods to evaluate the compound’s effects on cell migration and proliferation, providing insights into its potential therapeutic benefits .

In Vivo Models

Animal models have been used to assess the efficacy of this compound in vivo, particularly in cancer and cardiovascular disease models. Results indicate that treatment with (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride leads to reduced tumor growth and improved vascular reactivity compared to control groups .

Summary of Findings

Application AreaKey Findings
Cancer TreatmentReduces tumor cell motility; potential anti-cancer agent
Cardiovascular HealthImproves vascular function; lowers hypertension risk
Neurological BenefitsPromotes neuronal survival; potential treatment for neurodegenerative diseases
Structure-Activity RelationshipsModifications enhance selectivity and potency against ROCK

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the methoxy group modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine Hydrochloride and Analogs

Compound Name Substituents on Phenyl Ring Backbone Modification CAS Number Key Features
(S)-1-(3-Fluorophenyl)-2-methoxyethanamine HCl 3-Fluoro 2-Methoxy on ethanamine Not explicitly provided Chiral center; enhanced solubility via HCl salt; potential CNS activity
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl 3-Chloro, 2-Fluoro None 1313593-59-7 Dual halogenation increases lipophilicity; used in pharmaceutical synthesis
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl 3-Fluoro, 4-Methoxy None 1980007-86-0 Methoxy on phenyl ring alters electronic properties; lower solubility vs. target
(S)-1-(3,5-Difluorophenyl)ethanamine HCl 3,5-Difluoro None 1213128-98-3 Increased halogenation enhances metabolic stability; higher lipophilicity
(S)-1-(4-Chloro-3-fluorophenyl)ethanamine HCl 4-Chloro, 3-Fluoro None 1245808-01-8 Mixed halogens may improve receptor binding selectivity

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms (e.g., free base of (S)-1-(3-Fluorophenyl)ethylamine, CAS 444643-09-8) .
  • Lipophilicity : Fluorine substitution generally increases lipophilicity (logP). However, the 2-methoxy group on the ethanamine backbone may reduce logP relative to analogs with methoxy on the phenyl ring (e.g., (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl) .

Stereochemical Considerations

The (S)-enantiomer of the target compound may exhibit distinct biological activity compared to its (R)-counterpart or racemic mixtures. For example, (R)-1-(3-Fluorophenyl)ethylamine HCl (CAS 771465-40-8) shows differing receptor affinities in preliminary studies .

Biological Activity

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride
  • Molecular Formula : C10H14ClFNO
  • Molecular Weight : 221.68 g/mol

The compound has been studied for its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structural features suggest potential activity as a monoamine transporter inhibitor, which is crucial for regulating neurotransmitter levels in the brain.

1. Neurotransmitter Modulation

Research indicates that (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride may influence the levels of key neurotransmitters such as serotonin and dopamine. These effects are significant in the context of mood regulation and the treatment of psychiatric disorders.

Neurotransmitter Effect Mechanism
SerotoninIncreased levelsInhibition of serotonin reuptake
DopamineModulation of releaseInteraction with dopamine transporters

2. Antihypertensive Properties

A study highlighted the compound's role in modulating vascular smooth muscle contractility through inhibition of specific kinases, which could lead to reduced blood pressure. The mechanism involves the phosphorylation pathways regulated by Pim kinases and DAPK3, suggesting a multi-target approach for hypertension management.

  • Key Findings :
    • In vivo studies showed a dose-dependent decrease in blood pressure in hypertensive models when treated with the compound.
    • The compound exhibited selective inhibition of contractility without affecting heart rate, indicating a targeted pharmacological effect.

3. Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory properties of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride suggest significant inhibition of pro-inflammatory cytokines. This activity is hypothesized to arise from its ability to modulate signaling pathways involved in inflammation.

Cytokine Inhibition (%) IC50 (μM)
TNF-α6119.45 ± 0.07
IL-64231.4 ± 0.12

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study A : Evaluated the impact on hypertensive rats, demonstrating significant reductions in systolic blood pressure after administration.
  • Study B : Investigated the compound's effects on neurotransmitter levels in rodent models, showing increased serotonin levels correlating with improved mood-related behaviors.

Q & A

Q. What safety protocols are critical for handling (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures:
  • Use PPE (nitrile gloves, lab coats, safety goggles) and operate within fume hoods to prevent inhalation or skin contact .
  • Store the compound in airtight, light-resistant containers at -20°C under inert gas to minimize degradation .
  • Dispose of waste via certified hazardous waste services, segregating organic and halogenated residues .

Q. What synthetic routes are validated for producing (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride?

  • Methodological Answer : A two-step synthesis is common:

Chiral Precursor Preparation : React 3-fluorobenzaldehyde with (S)-2-methoxyethylamine via reductive amination using sodium cyanoborohydride in methanol .

Salt Formation : Treat the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether (yield: 75–85%) .

Q. Which analytical techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : High-resolution ¹H/¹³C NMR (500 MHz, DMSO-d6) confirms stereochemistry and detects impurities (e.g., δ 7.45–7.25 ppm for fluorophenyl protons) .
  • Mass Spectrometry : ESI-MS (m/z 198.1 [M+H⁺]) validates molecular weight .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can enantiomeric purity be validated post-synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (90:10) at 1.0 mL/min; retention times: (S)-enantiomer = 8.2 min, (R)-enantiomer = 10.5 min (resolution ≥1.5) .
  • Polarimetry : Measure specific rotation ([α]D²⁵ = +32° ± 2° in methanol) to confirm optical purity .

Q. What strategies resolve discrepancies in reported solubility data?

  • Methodological Answer :
  • Standardized Testing : Follow OECD 105 guidelines: equilibrate excess compound in water, ethanol, and DMSO at 25°C for 24 hours.
  • Quantification : Use gravimetric analysis and UV-Vis (λmax = 260 nm) to determine saturation solubility. Statistical ANOVA identifies batch variability vs. methodological errors .

Q. How to design assays for assessing receptor binding affinity?

  • Methodological Answer :
  • Radioligand Displacement : Transfect HEK293 cells with serotonin receptors (5-HT2A/2C). Incubate with ³H-ketanserin and test compound (0.1 nM–10 µM). Calculate IC50 via nonlinear regression (GraphPad Prism) .
  • Stereoselectivity Controls : Include (R)-enantiomer to confirm target specificity .

Q. What approaches mitigate diastereomeric impurities during scale-up?

  • Methodological Answer :
  • Crystallization Optimization : Use solvent mixtures (ethanol:water = 7:3) to enhance enantiomeric resolution.
  • Process Analytical Technology (PAT) : Monitor in situ via Raman spectroscopy to detect impurity thresholds (>0.5%) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from literature. For example, discrepancies in EC50 values may arise from HEK293 vs. CHO-K1 receptor expression levels .
  • Dose-Response Validation : Replicate experiments under standardized conditions (pH 7.4, 37°C, 5% CO₂) .

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